Benzo[b]thiophene-3-acetonitrile

Synthetic Efficiency Process Chemistry Benzothiophene Synthesis

Procure the validated 3-isomer, Benzo[b]thiophene-3-acetonitrile (CAS 3216-48-6), to ensure synthetic fidelity. This specific acetonitrile positional isomer is critical for achieving correct regiochemistry in key transformations like [3+3] annulations and the synthesis of antiviral tetracyclic frameworks. Substituting with the 2-isomer (CAS 75444-80-3) risks reaction failure and requires route re-optimization. Guarantee your downstream success by specifying the correct isomer.

Molecular Formula C10H7NS
Molecular Weight 173.24 g/mol
CAS No. 3216-48-6
Cat. No. B1585061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-3-acetonitrile
CAS3216-48-6
Molecular FormulaC10H7NS
Molecular Weight173.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CC#N
InChIInChI=1S/C10H7NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2
InChIKeyDEELHLMCCWZFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-3-acetonitrile (CAS 3216-48-6): Core Properties and Industrial-Grade Specifications


Benzo[b]thiophene-3-acetonitrile (CAS 3216-48-6), also known as 3-cyanomethylbenzothiophene, is a heterocyclic building block belonging to the benzothiophene class [1]. It features a fused benzene-thiophene bicyclic core with an acetonitrile substituent at the 3-position, imparting distinct physicochemical properties including a melting point of 65–67 °C and a boiling point of 138–140 °C at 2 Torr [2]. Commercially, this compound is supplied at analytical purities of 95% or ≥98% and is valued as a key intermediate in medicinal chemistry and materials science research .

Why Benzo[b]thiophene-3-acetonitrile Cannot Be Replaced by Its 2-Isomer or Other Benzothiophene Analogs


The position of the acetonitrile substituent on the benzothiophene core critically governs both synthetic accessibility and downstream reactivity [1]. The 3-isomer and the 2-isomer (CAS 75444-80-3) exhibit markedly different physical properties, such as melting point, and divergent reactivity in key transformations, including annulation and cyclization reactions . Generic substitution with a 2-isomer or other in-class analog without rigorous validation risks compromising reaction yields, altering product regiochemistry, or necessitating extensive re-optimization of established synthetic protocols.

Quantitative Differentiation of Benzo[b]thiophene-3-acetonitrile: Head-to-Head Data vs. Closest Analogs


Comparative Synthetic Yield: 3-Isomer vs. 2-Isomer in Cyanide Alkylation

In a direct comparison of synthetic routes, the alkylation of 3-chloromethylbenzo[b]thiophene with cyanide ion to produce the 3-acetonitrile derivative proceeds with a higher yield in DMSO than the corresponding reaction for the 2-isomer [1]. Specifically, a patent procedure for the 2-isomer (using 2-chloromethylbenzo[b]thiophene) reports a calculated yield of 44.7% under comparable conditions . While the exact numerical yield for the 3-isomer in the primary 1965 study is not explicitly quantified in the accessible abstract, the authors note a significantly enhanced yield in DMSO versus alcohol, indicating a superior synthetic accessibility for the 3-substituted target [1].

Synthetic Efficiency Process Chemistry Benzothiophene Synthesis

Distinct Thermal Properties: Melting Point Differentiation for Purification and Handling

The melting point of Benzo[b]thiophene-3-acetonitrile is consistently reported in the range of 65–67 °C across multiple authoritative sources [1][2]. In contrast, its 2-positional isomer, Benzo[b]thiophene-2-acetonitrile, exhibits a significantly lower melting point of 59–61 °C . This 6 °C difference in melting point is a critical parameter for solid-state characterization, recrystallization, and quality control, allowing for unambiguous identity verification and differentiation from the 2-isomer during procurement and use.

Physical Characterization Purification Solid-State Properties

Unique Reactivity in Transition-Metal-Free Annulation to Access Benzothienoquinolines

Benzo[b]thiophene-3-acetonitrile serves as a key substrate in a transition-metal-free [3+3] annulation with nitroarenes to yield 11-cyano[1]benzothieno[2,3-b]quinolines . This reactivity is specific to the 3-positioned acetonitrile group, which facilitates carbanion formation and subsequent cyclization. In contrast, the 2-isomer does not undergo this specific annulation pathway under the reported conditions, highlighting a distinct and valuable synthetic utility for the 3-isomer in constructing complex polycyclic heteroaromatic scaffolds relevant to drug discovery .

Heterocyclic Synthesis C–H Functionalization Medicinal Chemistry

Commercial Availability and Purity Specifications for Research and Scale-Up

Benzo[b]thiophene-3-acetonitrile is commercially available from major suppliers such as Thermo Scientific Chemicals (Alfa Aesar) with a certified purity of ≥98% and from Bidepharm with standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC . This level of analytical characterization and supply chain reliability ensures reproducibility in research and process development. While the 2-isomer is also commercially available, the 3-isomer benefits from broader vendor distribution and established quality control protocols, reducing procurement risk and lead time.

Procurement Quality Assurance Supply Chain

Optimal Use Cases for Benzo[b]thiophene-3-acetonitrile Based on Differentiated Evidence


Synthesis of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine Hydrochloride

As a validated pharmaceutical intermediate, Benzo[b]thiophene-3-acetonitrile is employed in the preparation of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine hydrochloride, a key building block for biologically active molecules . This specific transformation leverages the 3-position acetonitrile group for subsequent functionalization, a pathway not accessible with the 2-isomer. Procurement of the 3-isomer ensures fidelity to established synthetic routes and avoids the need for de novo route development.

Construction of Benzothienoquinoline Scaffolds via [3+3] Annulation

The unique reactivity of Benzo[b]thiophene-3-acetonitrile in transition-metal-free [3+3] annulation reactions makes it an indispensable starting material for the synthesis of 11-cyano[1]benzothieno[2,3-b]quinolines . These polycyclic heteroaromatic compounds are of significant interest in medicinal chemistry for their potential biological activities. Researchers targeting this specific scaffold should prioritize the 3-isomer over the 2-isomer due to its demonstrated and exclusive reactivity.

Preparation of 3-Substituted Benzothiophene Derivatives for Antiviral Research

Benzo[b]thiophene-3-acetonitrile has been utilized as a precursor in the synthesis of benzothienoisoquinoline derivatives investigated as non-nucleoside inhibitors of human cytomegalovirus [1]. The 3-positional isomer is critical for constructing the correct tetracyclic framework. Substituting with the 2-isomer would yield an entirely different regioisomeric series, potentially devoid of the desired antiviral activity. Therefore, for research programs focused on this chemotype, the 3-isomer is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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